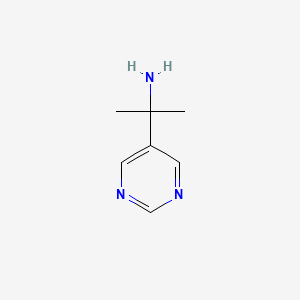
2-(Pyrimidin-5-yl)propan-2-amine
Overview
Description
2-(Pyrimidin-5-yl)propan-2-amine is a heterocyclic compound featuring a pyrimidine ring substituted with a propan-2-amine group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-5-yl)propan-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yields and purity. The process may include steps such as esterification, oxidation, nucleophilic substitution, and reduction .
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-5-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 3-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reagents such as sodium and ammonium chloride in ethanol solution.
Substitution: Nucleophilic substitution reactions can be carried out using trimethylsilyl cyanide and triethylamine.
Common Reagents and Conditions
Oxidation: 3-chloroperbenzoic acid in dichloromethane at room temperature.
Reduction: Sodium and ammonium chloride in ethanol solution under reflux conditions.
Substitution: Trimethylsilyl cyanide and triethylamine in acetonitrile under reflux conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
2-(Pyrimidin-5-yl)propan-2-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-5-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit collagen prolyl-4-hydroxylase, thereby reducing collagen synthesis and deposition in fibrotic tissues . This inhibition is crucial in the treatment of fibrosis and related conditions.
Comparison with Similar Compounds
2-(Pyrimidin-5-yl)propan-2-amine can be compared with other pyrimidine derivatives, such as:
2-(Pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activities.
2,2-Dimethyl-1-(pyrimidin-2-yl)propan-1-amine: Similar in structure but with different substituents, leading to varied biological activities.
2-Aminopyrimidine derivatives: Exhibiting antitrypanosomal and antiplasmodial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
2-pyrimidin-5-ylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-7(2,8)6-3-9-5-10-4-6/h3-5H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZHAIJWOSIAJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289159 | |
| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179322-41-9 | |
| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179322-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Dimethyl-5-pyrimidinemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301289159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Bis{4-[benzyl(methyl)amino]phenyl}methanol](/img/structure/B574230.png)

![Bicyclo[2.2.1]heptane, 5-methoxy-2,3-bis(methylene)-, (1S-endo)- (9CI)](/img/new.no-structure.jpg)
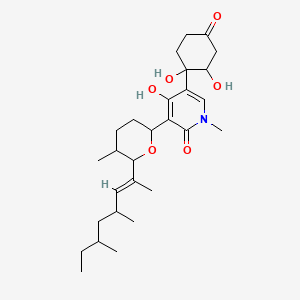
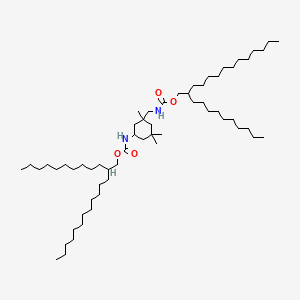
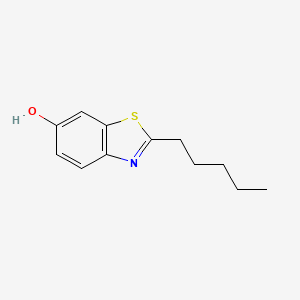
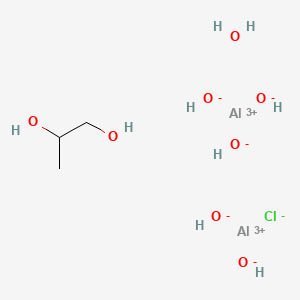
![1H-4,7-Methanopyrrolo[1,2-c][1,3]oxazine](/img/structure/B574248.png)


![6-Ethoxy-2-isopropenyl-1-benzo[b]furan](/img/structure/B574252.png)
